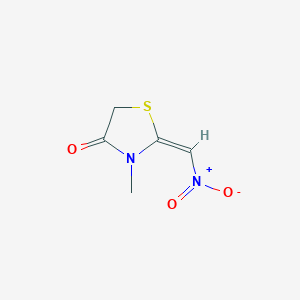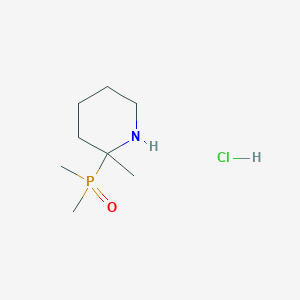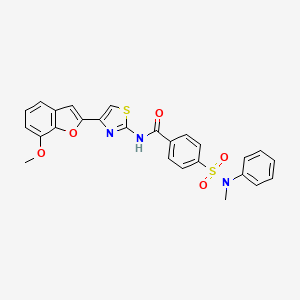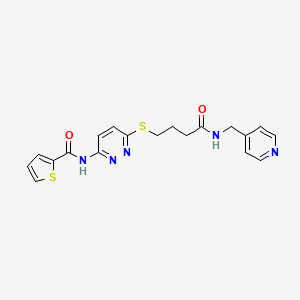
(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one, also known as MNTX, is a small molecule that has been synthesized and studied for its potential use in various scientific applications. MNTX has a unique structure that makes it a promising candidate for use in drug discovery and other research areas. In
Mecanismo De Acción
The mechanism of action of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has been shown to inhibit the activity of several kinases, including ERK1/2 and AKT, which are involved in cell proliferation and survival. (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has been shown to have antibacterial and antifungal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is its unique structure, which makes it a promising candidate for use in drug discovery and other research areas. (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is also relatively easy to synthesize, making it more accessible for researchers. However, one of the limitations of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one. One area of interest is the development of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one analogs with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one, which could lead to the development of more effective cancer therapies and anti-inflammatory agents. Additionally, the potential use of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one as an antibacterial and antifungal agent warrants further investigation. Overall, (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has great potential for use in various scientific applications, and further research is needed to fully understand its capabilities.
Métodos De Síntesis
The synthesis of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one involves the reaction of 2-amino-3-methyl-1,3-thiazolidin-4-one with nitromethane in the presence of a base. The reaction yields (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one in good yield and purity. The synthesis of (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has been optimized to make it more efficient and cost-effective for large-scale production.
Aplicaciones Científicas De Investigación
(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has been studied for its potential use in various scientific applications. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. (2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c1-6-4(8)3-11-5(6)2-7(9)10/h2H,3H2,1H3/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSXQNYSQUTACQ-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CSC1=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C(=O)CS/C1=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2788704.png)



![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-tosylacetamide](/img/structure/B2788709.png)
![(E)-3-(furan-2-yl)-1-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2788710.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2788712.png)





